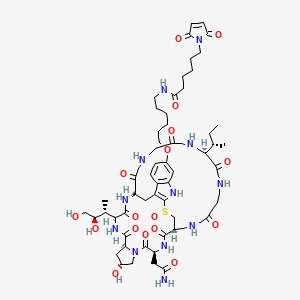

Mal-C6-alpha-Amanitin

Description

Overview of Cytotoxic Payloads in Targeted Therapeutics

Targeted therapeutics, particularly antibody-drug conjugates (ADCs), have revolutionized cancer treatment by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules, often referred to as "payloads". oup.comresearchgate.netresearchgate.net Unlike traditional chemotherapy that affects both healthy and cancerous cells, ADCs are designed to selectively deliver these potent payloads to tumor cells that express a specific target antigen on their surface. oup.comresearchgate.net This targeted delivery enhances the therapeutic efficacy while aiming to reduce the systemic toxicity associated with conventional chemotherapy. drugtargetreview.com

The ideal payload for an ADC possesses several key characteristics. It must be exceptionally potent, typically with sub-nanomolar IC50 values, as only a small amount of the payload can be delivered to each cancer cell. biomolther.org The payload must also have a functional group that allows for conjugation to a linker, be soluble in aqueous solutions to ensure the stability of the final ADC, and remain stable in the bloodstream until it reaches the target cell. researchgate.netbiomolther.org Upon internalization of the ADC by the cancer cell, the payload is released in its active form, leading to cell death. ijmio.com

Cytotoxic payloads are broadly categorized based on their mechanism of action, with the most common targeting either DNA or microtubules. researchgate.netbiomolther.org However, the development of novel payloads with different mechanisms of action is a critical area of research to overcome challenges like drug resistance and to improve the therapeutic window for various cancers. biomolther.orgheidelberg-pharma.com More recent strategies even explore combining payloads with different mechanisms of action or using immunomodulatory agents to engage the immune system. drugtargetreview.combiochempeg.com

Historical Context of Alpha-Amanitin (B190558) in Biological Research

Alpha-Amanitin (α-Amanitin) is a highly toxic bicyclic octapeptide found in several species of poisonous mushrooms, most notably the death cap mushroom, Amanita phalloides. ontosight.airesearchgate.netnih.gov For decades, it has been a subject of intense scientific interest, not for therapeutic purposes initially, but as a powerful tool in molecular and biological research. nih.govvaia.com Its discovery and characterization were pivotal in advancing the understanding of fundamental cellular processes.

The primary mechanism of α-amanitin's toxicity is its highly specific and potent inhibition of eukaryotic RNA polymerase II (RNAP II). ontosight.ainih.govsciforum.net This enzyme is crucial for transcribing DNA into messenger RNA (mRNA), the first step in protein synthesis. ontosight.aivaia.com By binding almost irreversibly to RNAP II, α-amanitin effectively halts transcription, leading to a shutdown of protein production and subsequent cell death. ontosight.ainih.gov This specific inhibitory action made α-amanitin an invaluable tool for researchers to study gene expression, distinguish between the different types of RNA polymerases, and elucidate the mechanics of transcription. ontosight.ainih.govvaia.com Its use in research is analogous to creating a null mutant to observe the effects of disrupting a specific biological process. vaia.com

Evolution of Amanitin Derivatives for Bioconjugation

The unique and potent mechanism of action of α-amanitin, the inhibition of RNA polymerase II, made it an attractive candidate as a payload for ADCs, offering a novel mode of action compared to traditional microtubule or DNA damaging agents. heidelberg-pharma.comresearchgate.net However, the native α-amanitin molecule is not readily suitable for direct conjugation to an antibody. researchgate.net This necessitated the chemical synthesis and development of amanitin derivatives. heidelberg-pharma.com

Researchers have focused on creating synthetic analogs of α-amanitin that retain the core structure responsible for its high toxicity while introducing a functional "handle" for attachment to a linker molecule. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have been crucial in this process, exploring various derivatization sites on the amanitin molecule. heidelberg-pharma.comharvard.edu These studies have investigated modifications at several positions, including the 6'-hydroxyl group of the tryptathionine staple and the asparagine side chain, to find sites where a linker can be attached without compromising the toxin's ability to bind to and inhibit RNA polymerase II. heidelberg-pharma.comresearchgate.net The goal is to produce amanitin variants that can be efficiently conjugated, remain stable as part of an ADC, and release the fully active toxin within the target cancer cell. heidelberg-pharma.comsciforum.net

Rationale for Maleimide-Linker Strategies in Therapeutic Development

The linker is a critical component of an ADC, covalently connecting the antibody to the cytotoxic payload. researchgate.net Its design influences the ADC's stability, pharmacokinetics, and the efficiency of payload release. nih.gov Maleimide-based linkers are among the most widely used and effective tools for bioconjugation in the development of targeted therapies, particularly ADCs. nih.gov

The rationale for using maleimide (B117702) chemistry lies in its specific and efficient reactivity with thiol (-SH) groups. Antibodies can be engineered to have free cysteine residues, which contain thiol groups. The maleimide functional group reacts with these thiols via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective and occurs under mild physiological conditions (pH 6.5-7.5), which helps to preserve the integrity and biological activity of the antibody.

Maleimide linkers can be designed to be either cleavable or non-cleavable. creative-biolabs.com Cleavable linkers are designed to release the payload under specific conditions found within the tumor microenvironment or inside the cancer cell (e.g., in the presence of certain enzymes like cathepsins), while non-cleavable linkers rely on the complete degradation of the antibody within the cell's lysosome to release the payload. nih.gov The stability of the maleimide-based linkage is a key consideration, as premature release of the payload in circulation can lead to off-target toxicity. nih.gov Research has also focused on modifying maleimide structures to improve the stability of the resulting conjugate. oup.comnih.gov

Significance of Mal-C6-alpha-Amanitin in Preclinical Oncology Research

This compound is a specific agent-linker conjugate designed for the creation of ADCs for research purposes. medchemexpress.comglpbio.com It represents the practical application of the principles outlined in the preceding sections, combining the potent RNA polymerase II inhibitor, α-amanitin, with a specific linker strategy.

This compound consists of three key parts:

α-Amanitin : The highly potent cytotoxic payload. targetmol.com

Mal (Maleimide) : The reactive functional group that enables conjugation to a thiol-containing molecule, such as a cysteine residue on a monoclonal antibody. medchemexpress.com

C6 : A six-carbon alkyl chain that acts as a spacer. This spacer connects the maleimide group to the α-amanitin payload, providing spatial separation that can be important for efficient conjugation and interaction with the target molecule.

This compound is thus a ready-to-use building block for researchers developing novel ADCs. biocat.com By conjugating this compound to an antibody that targets a tumor-specific antigen, scientists can create experimental ADCs to investigate the efficacy of an amanitin payload against specific cancer types in preclinical models. medchemexpress.comglpbio.com The use of this and similar drug-linker conjugates is a crucial step in evaluating new ADC candidates before they can be considered for further development. heidelberg-pharma.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Compound Name | This compound | glpbio.combiocat.com |

| CAS Number | 1578249-76-9 | glpbio.combiocat.com |

| Molecular Formula | C55H78N12O17S | biocat.com |

| Molecular Weight | 1211.34 g/mol | medchemexpress.combiocat.com |

| Payload | α-Amanitin | targetmol.com |

| Payload Mechanism | RNA Polymerase II Inhibitor | targetmol.com |

| Linker Type | Maleimide (Mal-C6), Non-cleavable | creative-biolabs.comtargetmol.com |

| Reactive Group | Maleimide | creative-biolabs.com |

Table 2: Components of this compound Conjugate

| Component | Function | Key Feature | Source |

|---|---|---|---|

| α-Amanitin | Cytotoxic Payload | Potent inhibitor of RNA Polymerase II, inducing cell death. | ontosight.ainih.gov |

| Maleimide (Mal) | Conjugation Moiety | Reacts specifically with thiol groups on antibodies to form a stable covalent bond. | nih.gov |

| C6 Spacer | Linker Component | A six-carbon chain that provides distance between the antibody and the payload. | medchemexpress.comglpbio.com |

Properties

Molecular Formula |

C55H78N12O17S |

|---|---|

Molecular Weight |

1211.3 g/mol |

IUPAC Name |

N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |

InChI |

InChI=1S/C55H78N12O17S/c1-4-29(2)47-52(80)59-24-43(73)60-38-28-85(83)54-34(33-14-13-32(21-35(33)63-54)84-19-11-6-5-9-17-57-42(72)12-8-7-10-18-66-45(75)15-16-46(66)76)22-36(49(77)58-25-44(74)64-47)61-53(81)48(30(3)40(70)27-68)65-51(79)39-20-31(69)26-67(39)55(82)37(23-41(56)71)62-50(38)78/h13-16,21,29-31,36-40,47-48,63,68-70H,4-12,17-20,22-28H2,1-3H3,(H2,56,71)(H,57,72)(H,58,77)(H,59,80)(H,60,73)(H,61,81)(H,62,78)(H,64,74)(H,65,79)/t29-,30-,31+,36-,37-,38-,39-,40-,47-,48-,85?/m0/s1 |

InChI Key |

AZOYRQMJVHMVBB-HSXFGRQBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Mal C6 Alpha Amanitin

Retrosynthetic Analysis of Mal-C6-alpha-Amanitin

The retrosynthetic analysis of this compound reveals three main components: the α-amanitin core, the maleimide-C6 linker, and the final conjugated molecule. The primary disconnection occurs at the linkage between the α-amanitin molecule and the maleimide-C6 linker. This leads to two key precursors: a functionalized α-amanitin and an activated maleimide-C6 linker.

Further disconnection of the functionalized α-amanitin precursor involves the strategic opening of the bicyclic peptide structure. A common approach in the total synthesis of α-amanitin is a convergent [5+1+2] strategy. nih.gov This involves the synthesis of three peptide fragments that are subsequently coupled and cyclized. nih.gov The most challenging aspects of this synthesis include the stereoselective construction of the non-proteinogenic amino acids, such as (3R,4R)-L-4,5-dihydroxyisoleucine (Dhil), and the formation of the tryptathionine bridge. nih.govadvancedsciencenews.com

The maleimide-C6 linker is retrosynthetically disconnected to reveal a maleimide (B117702) precursor and a C6 spacer with appropriate functional groups for coupling. The synthesis of this linker is typically more straightforward than that of the complex α-amanitin core.

Functionalization of Alpha-Amanitin (B190558) for Linker Attachment

The selective functionalization of α-amanitin is crucial for the attachment of a linker without compromising its potent biological activity. Several sites on the α-amanitin molecule have been explored for conjugation. rsc.org

Site-Specific Modification Approaches

Site-specific modification of α-amanitin allows for the production of homogeneous ADCs with well-defined properties. The most commonly targeted sites for linker attachment are the hydroxyl groups of the amino acid residues. rsc.org The 6'-hydroxyl group of the tryptathionine moiety has been identified as a favorable position for modification. rsc.org Other potential sites include the δ-hydroxyl of (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle) and the asparagine side chain. rsc.orgsciforum.net

The choice of modification site can influence the stability and activity of the resulting conjugate. Modifications at the 7'-position of the tryptophan residue have also been investigated, with some derivatives retaining significant activity. rsc.org

Amino Acid Residue Derivatization

The derivatization of specific amino acid residues is the primary method for introducing a functional group for linker attachment. The hydroxyl groups of α-amanitin can be targeted for etherification or esterification reactions. For instance, the 6'-hydroxyl group can be alkylated with a linker precursor bearing a suitable leaving group.

The development of synthetic routes to produce novel α-amanitin analogs has expanded the possibilities for derivatization. sciforum.netsciforum.net By introducing modified amino acids during the synthesis, new handles for bioconjugation can be incorporated. sciforum.netsciforum.net This approach allows for greater control over the site of linker attachment and the properties of the final conjugate.

Synthesis of the Maleimide-C6 Linker Moiety

The maleimide-C6 linker serves to connect the α-amanitin payload to the targeting antibody. The maleimide group provides a reactive handle for conjugation to thiol groups on the antibody, while the C6 spacer provides spatial separation between the toxin and the antibody.

Chemical Synthesis Pathways for the Maleimide-Hexyl Spacer

The synthesis of a maleimide-C6 linker typically involves a multi-step process. One common approach is to start with a precursor containing a six-carbon chain with orthogonal protecting groups. For example, 6-aminohexanoic acid can be used as a starting material. The amino group can be protected, and the carboxylic acid can be activated for coupling to a maleimide precursor.

Alternatively, a heterobifunctional crosslinker such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) can be used to introduce the maleimide group. genelink.com In the context of this compound, a precursor such as N-(6-aminohexyl)maleimide can be synthesized and then coupled to the functionalized α-amanitin.

A representative synthetic scheme for a maleimide-C6 linker is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 6-Aminohexan-1-ol | Maleic anhydride, Acetic acid, heat | N-(6-hydroxyhexyl)maleimide |

| 2 | N-(6-hydroxyhexyl)maleimide | Activating agent (e.g., MsCl, TsCl), Base | Activated N-(6-hydroxyhexyl)maleimide |

Purification and Characterization of Linker Intermediates

The purification and characterization of linker intermediates are essential to ensure the quality and purity of the final this compound conjugate. Standard chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are used to purify the intermediates at each step of the synthesis.

The structure and purity of the intermediates are confirmed using a variety of analytical methods. These include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. The data obtained from these analyses are used to verify the successful synthesis of the desired linker moiety before its conjugation to α-amanitin.

Conjugation Chemistry for this compound Formation

The synthesis of this compound is centered on the covalent attachment of a bifunctional linker, maleimidohexanoic acid, to the α-amanitin core. The phenolic hydroxyl group at the 6' position of the tryptophan residue is a favored and strategic site for chemical functionalization, as modifications at this position tend to have a moderate impact on the toxin's binding affinity to RNA polymerase II. rsc.org This conjugation provides a stable connection while positioning the reactive maleimide group for subsequent coupling to a targeting protein. rsc.org

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound requires careful optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities and degradation of the complex toxin structure. Key parameters for optimization include the choice of solvent, reaction temperature, pH, and the stoichiometry of the reactants.

For instance, in related derivatization reactions of amanitin, solvents such as dimethylformamide (DMF) have been found to be effective. rsc.org The reaction temperature is also critical; temperatures below 0°C, such as -20°C, have been shown to suppress the formation of unwanted by-products in similar syntheses. rsc.org The pH of the reaction medium must also be controlled, especially when working with maleimide groups, which are most stable and reactive with thiols at a pH range of 6.5-7.5. iris-biotech.de Purification is typically achieved using chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC), which can effectively separate the final product from unreacted starting materials and side products. rsc.orgheidelberg-pharma.com

Below is a representative table illustrating the hypothetical optimization of an esterification reaction.

| Entry | Solvent | Temperature (°C) | Molar Ratio (Linker:Amanitin) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | DCM | 25 | 1.5 : 1 | 45 | 80 |

| 2 | DMF | 25 | 1.5 : 1 | 60 | 85 |

| 3 | DMF | 0 | 1.5 : 1 | 75 | 92 |

| 4 | DMF | 0 | 3.0 : 1 | 80 | 90 |

| 5 | DMF | -20 | 1.5 : 1 | 78 | 97 |

Advanced Spectroscopic and Chromatographic Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chiral separation techniques is employed to provide a comprehensive analytical profile of the conjugate.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone technique for the characterization of α-amanitin and its conjugates. nih.gov It provides an exceptionally accurate mass measurement, allowing for the confirmation of the elemental composition of the molecule. This is crucial for verifying the successful conjugation of the Mal-C6 linker to the α-amanitin core. The measured monoisotopic mass of the conjugate must match the calculated theoretical mass within a narrow margin of error (typically <5 ppm).

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Measured Mass (Da) |

|---|---|---|---|

| α-Amanitin | C₃₉H₅₄N₁₀O₁₄S | 918.354187 | - |

| 6-Maleimidohexanoic acid | C₁₀H₁₃NO₄ | 211.08446 | - |

| This compound (Ester) | C₄₉H₆₅N₁₁O₁₇S | 1111.42851 | - |

NMR Spectroscopy for Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is invaluable for elucidating the detailed chemical structure of the conjugate. The covalent attachment of the Mal-C6 linker to the 6'-position of the tryptophan residue induces characteristic changes in the NMR spectrum. Specifically, shifts in the signals corresponding to the aromatic protons of the indole (B1671886) ring and the appearance of new signals from the C6 linker and the maleimide group provide definitive evidence of successful conjugation. Furthermore, NMR can be used to assess isomeric purity by detecting the presence of diastereomers, which would present as a set of distinct signals. nih.gov

Chiral Separation Techniques for Enantiomeric Purity

The α-amanitin molecule contains multiple chiral centers, and its total synthesis presents significant challenges in controlling stereochemistry. researchgate.netchemrxiv.org Key stereocenters include the (2S,3R,4R)-4,5-dihydroxy-isoleucine residue and the (R)-sulfoxide of the tryptathionine bridge, both of which are critical for biological activity. nih.gov Therefore, ensuring the enantiomeric and diastereomeric purity of the final this compound product is paramount.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the analyte, resulting in their separation. sigmaaldrich.com The choice of CSP, often based on polysaccharide derivatives, and the mobile phase composition are optimized to achieve baseline resolution of any potential undesired isomers from the correct, biologically active form. sigmaaldrich.com The purity is then quantified by comparing the peak areas of the different isomers in the chromatogram. nih.gov

Molecular and Cellular Mechanisms of Action of Mal C6 Alpha Amanitin

Interaction with RNA Polymerase II: A Core Mechanism Reinvestigated

The primary molecular target for the α-amanitin component of Mal-C6-alpha-Amanitin is the DNA-dependent RNA polymerase II (Pol II). nih.govcapes.gov.br This enzyme is crucial for cellular function as it is responsible for transcribing the genetic information from DNA into messenger RNA (mRNA), the template for protein synthesis. droracle.ai

The interaction between α-amanitin and Pol II is characterized by exceptionally high affinity and specificity. capes.gov.brwikipedia.org The binding is non-covalent and reversible, yet remarkably strong, with an inhibition constant (Ki) measured in the low nanomolar range (approximately 3 nM). nih.govuni-muenchen.de This high affinity ensures potent inhibition at very low concentrations.

The binding site for α-amanitin is not at the enzyme's active site but is located deep within a funnel-shaped cavity on the largest subunit of Pol II, known as Rpb1. nih.govresearchgate.net This pocket lies directly beneath a critical and flexible structural element called the "bridge helix". nih.gov The stability of the α-amanitin-Pol II complex is maintained by specific molecular interactions. A crucial hydrogen bond forms between the hydroxyproline (B1673980) 2 residue of the toxin and a glutamate (B1630785) residue (Glu-A822 in yeast Pol II) within the bridge helix. nih.gov Additionally, the isoleucine-6 side chain of α-amanitin inserts into a hydrophobic pocket within the Rpb1 subunit, further anchoring the toxin in place. nih.gov

Table 1: Key RNA Polymerase II (Rpb1 Subunit) Residues Interacting with α-Amanitin

| Pol II Residue | Region | Interaction Type |

|---|---|---|

| Glu-A822 | Bridge Helix | Strong Hydrogen Bond with Hydroxyproline 2 of α-amanitin. nih.gov |

| Multiple Residues | Funnel Region | Forms a hydrophobic pocket accommodating the Isoleucine-6 side chain of α-amanitin. nih.gov |

| Various | Bridge Helix & Funnel | Multiple points of contact contribute to the high overall binding affinity. nih.gov |

The binding of α-amanitin inhibits Pol II through a unique allosteric mechanism. It does not physically block the entry of nucleoside triphosphates (NTPs) to the active site, and a single phosphodiester bond can still be formed after the toxin has bound. wikipedia.orgnih.gov Instead, the primary inhibitory action is the prevention of Pol II translocation along the DNA template. nih.govnih.gov

Translocation is a critical conformational change where the polymerase moves forward by one base pair on the DNA, which is necessary to clear the active site for the next round of RNA synthesis. This movement relies on the flexibility of the bridge helix. wikipedia.orgencyclopedia.pub By binding to the base of the bridge helix, α-amanitin severely restricts its mobility. wikipedia.org This constraint effectively traps the enzyme in a translocation intermediate state, preventing it from moving forward. uni-muenchen.de As a result, the rate of transcription is drastically reduced from a normal pace of several thousand nucleotides per minute to only a few, effectively halting the elongation of the RNA transcript. wikipedia.orgnih.gov

Downstream Cellular Consequences of RNA Polymerase II Inhibition

The specific and potent inhibition of Pol II by this compound triggers a cascade of downstream cellular events, beginning with the immediate cessation of gene transcription.

Given that Pol II is solely responsible for synthesizing all protein-coding mRNAs in the cell, its inhibition leads to a rapid and widespread disruption of mRNA production. scitepress.netnih.gov This results in what is known as transcriptional arrest, where the synthesis of new transcripts is halted. scitepress.net The efficacy of this inhibition is profound, with the rate of transcription being reduced by over 1,000-fold. researchgate.netadcreview.com While a stalled Pol II complex might be capable of adding one final nucleotide at a drastically slowed rate (about 1% of normal), it is rendered incapable of further productive elongation. uniprot.orgresearchgate.net It is this high sensitivity of Pol II to α-amanitin that underlies the compound's toxicity.

Table 2: Differential Sensitivity of Eukaryotic RNA Polymerases to α-Amanitin

| Polymerase Type | Sensitivity | Typical Inhibitory Concentration |

|---|---|---|

| RNA Polymerase I | Insensitive | Not inhibited. wikipedia.orgencyclopedia.pub |

| RNA Polymerase II | Highly Sensitive | Inhibited at ~1 µg/mL. wikipedia.orgencyclopedia.pub |

| RNA Polymerase III | Moderately Sensitive | Inhibited at ~10 µg/mL. wikipedia.orgencyclopedia.pub |

The halt in mRNA synthesis has a direct and severe consequence on the cell's ability to produce proteins. nih.gov Ribosomes require a constant supply of mRNA templates to carry out translation. The inhibition of transcription by this compound starves the cell of these templates, leading to a global shutdown of protein synthesis. scitepress.netnih.gov This depletion is particularly detrimental for proteins with short half-lives, many of which are key regulators of cellular processes. The resulting protein deficit cripples cellular function and is a primary contributor to the subsequent induction of cell death. droracle.ai

Induction of Programmed Cell Death Pathways

The immense cellular stress caused by the dual insults of transcriptional arrest and protein synthesis inhibition ultimately drives the cell to initiate programmed cell death, or apoptosis. nih.govnih.gov

The inhibition of Pol II is recognized as a major stress signal that can lead to the accumulation and activation of the p53 tumor suppressor protein. nih.govscitepress.netmdpi.com In response to this stress, p53 can engage the intrinsic (mitochondrial) pathway of apoptosis. researchgate.net This involves p53 interacting with and inhibiting anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2 and Bcl-XL) at the mitochondrial membrane. nih.govmdpi.com

This disruption of the Bcl-2 family's protective function leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of key pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. nih.govmdpi.com In the cytosol, cytochrome c triggers the assembly of the apoptosome, a protein complex that activates a cascade of cysteine proteases known as caspases. researchgate.net This cascade, involving executioner enzymes like caspase-3, systematically dismantles the cell by cleaving essential cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation. researchgate.netnih.govresearchgate.net The process can also be accompanied by the generation of damaging reactive oxygen species (ROS). researchgate.netnih.gov

Table 3: Key Events in this compound-Induced Apoptosis

| Step | Description |

|---|---|

| 1. Cellular Stress | Inhibition of RNA Polymerase II leads to transcriptional arrest and shutdown of protein synthesis. nih.gov |

| 2. p53 Activation | The stress signals lead to the induction and activation of the p53 tumor suppressor protein. scitepress.netmdpi.com |

| 3. Mitochondrial Pathway Engagement | p53 interacts with and inhibits anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-XL). nih.govmdpi.com |

| 4. Cytochrome C Release | Mitochondrial membrane permeability increases, leading to the release of cytochrome c into the cytosol. mdpi.com |

| 5. Caspase Activation | Cytosolic cytochrome c triggers the apoptosome and activates the caspase cascade (e.g., caspase-3). researchgate.netresearchgate.net |

| 6. Apoptosis Execution | Activated caspases cleave cellular substrates, leading to DNA fragmentation and cell death. nih.govresearchgate.net |

Apoptotic Signaling Cascades Activation

The inhibition of RNA polymerase II by the α-amanitin payload is a significant cellular stressor that activates intrinsic apoptotic pathways. This process involves the activation of key signaling proteins and cascades that orchestrate programmed cell death.

p53 Induction: The stress caused by transcriptional arrest leads to the induction of the tumor suppressor protein p53. researchgate.net

BCL-2 Family Modulation: Activated p53 interacts with anti-apoptotic proteins of the B-cell lymphoma-2 (Bcl-2) family, such as Bcl-2 and Bcl-xL. researchgate.net This interaction disrupts their function of preserving mitochondrial integrity. Consequently, the balance shifts in favor of pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial outer membrane permeabilization. acs.orgnih.gov This results in the release of cytochrome c from the mitochondria into the cytosol. researchgate.net

Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of executioner caspases, most notably caspase-3. researchgate.netresearchgate.net Studies have demonstrated that α-amanitin exposure leads to a significant, concentration-dependent increase in caspase-3/7 activity, confirming the execution of the apoptotic program. nih.gov

The following table summarizes the key molecular events in the apoptotic cascade activated by α-amanitin.

Table 1: Key Events in α-Amanitin-Induced Apoptosis| Step | Key Molecule/Event | Role in Apoptosis |

|---|---|---|

| Initiation | RNA Polymerase II Inhibition | Induces cellular stress, halting protein synthesis. researchgate.net |

| Signaling | p53 Induction | Acts as a sensor for cellular stress and initiates a response. researchgate.net |

| Modulation | Inhibition of Bcl-2/Bcl-xL | Disrupts mitochondrial protection, promoting permeabilization. researchgate.net |

| Execution | Cytochrome c Release | Triggers the formation of the apoptosome in the cytosol. researchgate.net |

| Execution | Caspase-3/7 Activation | Cleaves cellular substrates, leading to cell dismantling. nih.govacs.org |

Necroptotic and Autophagic Contributions to Cell Demise

While apoptosis is a primary mode of cell death induced by α-amanitin, evidence suggests that other pathways, including necrosis and autophagy, also contribute to its cytotoxicity.

Necrosis: In addition to apoptosis, α-amanitin can induce necrotic cell death, particularly at higher concentrations. nih.govnih.gov This is characterized by cell swelling and loss of membrane integrity. Some studies suggest that pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) may be involved, which could indicate a potential link to programmed necrosis, or necroptosis, though the exact mechanisms remain to be fully elucidated. nih.govdergipark.org.tr

Autophagy: α-Amanitin has been shown to induce autophagy in liver cells, a process of cellular self-digestion. acs.orgnih.gov This is marked by the formation of autophagosomes and increased expression of autophagy-related proteins like LC3-II. researchgate.netnih.gov Research indicates that this autophagic response is not a survival mechanism but rather promotes α-amanitin-induced apoptosis. acs.orgnih.gov The process appears to be activated through the AMPK-mTOR-ULK1 signaling pathway. nih.gov Inhibition of autophagy has been shown to alleviate the cellular damage caused by the toxin. researchgate.net

Cellular Uptake and Intracellular Trafficking Mechanisms of Conjugated this compound

The efficacy of this compound as a therapeutic agent is entirely dependent on its successful conjugation to a targeting moiety and its subsequent cellular uptake and intracellular processing.

Receptor-Mediated Endocytosis of Conjugated Forms

When conjugated to an antibody or another targeting ligand, this compound enters target cells via receptor-mediated endocytosis. nih.gov The targeting moiety of the ADC binds specifically to a cell surface antigen that is highly expressed on cancer cells. This binding event triggers the internalization of the entire ADC-antigen complex into the cell within an endosomal vesicle. nih.gov This targeted uptake mechanism is critical for concentrating the toxin within malignant cells while minimizing exposure to healthy tissues.

Endosomal Escape and Cytosolic Release Strategies

Once internalized, the ADC is trafficked through the endo-lysosomal pathway. sterlingpharmasolutions.com The acidic environment and the presence of various proteases, such as cathepsins, within the lysosomes are key to releasing the active drug. heidelberg-pharma.comaxispharm.com The Mal-C6 linker, when part of a cleavable linker system (e.g., incorporating a peptide sequence like valine-citrulline), is designed to be susceptible to these lysosomal enzymes. axispharm.comnih.gov Proteolytic cleavage of the linker breaks the connection between the antibody and the this compound, releasing the α-amanitin payload from the endo-lysosome into the cytosol, where it can then access its molecular target. sterlingpharmasolutions.com

Nuclear Translocation and Compartmentalization

After its release into the cytosol, the hydrophilic α-amanitin molecule must translocate into the nucleus to inhibit its target, RNA polymerase II. While the precise transport mechanism has not been fully detailed, it is understood that upon entering the cell, the toxin localizes to the nucleus. oup.com Its primary toxic action, the inhibition of RNA polymerase II, occurs within the nuclear compartment, leading to the degradation of the polymerase's largest subunit and an irreversible shutdown of transcription. nih.gov

Comparative Analysis of this compound versus Unmodified Alpha-Amanitin (B190558) in Cellular Models

The rationale for conjugating α-amanitin via a linker like Mal-C6 is to overcome the inherent limitations of the free, unmodified toxin. The primary difference between the conjugated form and free α-amanitin lies not in the core mechanism of action, but in the efficiency of cellular delivery and resulting potency against target cells.

Cellular Permeability and Uptake: Unmodified α-amanitin is a polar, hydrophilic molecule with poor cell membrane permeability. scitepress.net This significantly limits its ability to enter most cell types, with the exception of hepatocytes which express specific organic anion-transporting polypeptides (OATP1B3) that facilitate its uptake. scitepress.netoup.com Consequently, free α-amanitin often shows modest cytotoxicity against many cancer cell lines in vitro.

Potency and Selectivity: By being part of an ADC, the this compound construct leverages receptor-mediated endocytosis to gain efficient entry into target cells. This results in a dramatic increase in cytotoxic potency compared to the free drug. For instance, one study reported an IC50 value for unconjugated α-amanitin of 476 nM, whereas a small molecule-drug conjugate (SMDC) of α-amanitin achieved an IC50 of 0.863 nM, demonstrating a greater than 550-fold increase in potency due to targeted delivery. scitepress.net The Mal-C6 linker itself is designed for conjugation and subsequent cleavage, and once the α-amanitin payload is released, its intrinsic activity of inhibiting RNA polymerase II is the same as the unmodified version. The modification is therefore crucial for delivery, not for the toxic mechanism itself.

The following table provides a comparative summary of key features.

Table 2: Comparison of Conjugated vs. Unmodified α-Amanitin| Feature | Conjugated this compound | Unmodified Alpha-Amanitin |

|---|---|---|

| Cellular Uptake Mechanism | Receptor-Mediated Endocytosis | Poor diffusion; active transport in hepatocytes (OATP1B3) scitepress.netoup.com |

| Potency (Non-Hepatocytes) | High (pM to low nM range) scitepress.netadcreview.com | Low (µM range) scitepress.nettubitak.gov.tr |

| Target Cell Selectivity | High (determined by targeting moiety) | Low (primarily targets hepatocytes) scitepress.net |

| Primary Cytotoxic Mechanism | Inhibition of RNA Polymerase II | Inhibition of RNA Polymerase II |

Development and Preclinical Efficacy of Mal C6 Alpha Amanitin Conjugates

Design Principles for Antibody-Drug Conjugates (ADCs) Utilizing Mal-C6-alpha-Amanitin

The design of ADCs incorporating this compound is a meticulous process governed by key principles aimed at maximizing therapeutic efficacy while minimizing off-target toxicity. This involves careful consideration of the linker's properties and the precise ratio of the drug to the antibody.

Drug-to-Antibody Ratio (DAR) Optimization

The drug-to-antibody ratio (DAR) is a critical parameter in the design of ADCs, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic and biophysical properties of the ADC. For ADCs utilizing alpha-Amanitin (B190558), its hydrophilic nature presents a significant advantage. Unlike hydrophobic payloads that can induce aggregation at higher DARs, the water-solubility of amanitin allows for the potential of higher DARs without compromising the stability and solubility of the ADC. bioworld.com

In preclinical studies, amanitin-based ADCs have been successfully developed with varying DARs. For instance, a study involving an anti-TROP2 amanitin ADC with a non-cleavable linker reported a defined DAR of 2.0. nih.gov Another study on anti-PSMA amanitin ADCs described a DAR in the range of approximately 2.5 to 4.7. The ability to achieve a higher DAR can potentially lead to a greater therapeutic effect, as more cytotoxic agent is delivered to the target cell per antibody internalized.

Preclinical In Vitro Efficacy Studies

The preclinical evaluation of ADCs containing this compound in in-vitro settings is fundamental to establishing their therapeutic potential. These studies focus on assessing their selective cancer cell-killing ability, understanding the mechanisms of action, and characterizing their dose-response profiles across various cancer models.

Selective Cytotoxicity in Target-Expressing Cell Lines

A hallmark of a successful ADC is its ability to selectively kill cancer cells that express the target antigen while sparing antigen-negative cells. Preclinical studies have consistently demonstrated the high potency and selectivity of amanitin-based ADCs. For example, an anti-TROP2 ADC utilizing a non-cleavable C6 linker with alpha-Amanitin showed potent cytotoxicity in the picomolar range against TROP2-expressing pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov Similarly, HDP-101, an anti-BCMA ADC employing a maleimide-amanitin conjugate, exhibited picomolar cytotoxicity on multiple myeloma cell lines that were positive for the BCMA target. aacrjournals.org No significant cytotoxic activity was observed in cell lines that did not express the target antigen, underscoring the high degree of selectivity conferred by the antibody-antigen interaction. nih.govaacrjournals.org The mechanism of action, inhibition of RNA polymerase II by alpha-Amanitin, is effective in both dividing and non-dividing cells, which may offer an advantage in targeting slow-growing tumors or cancer stem cells. nih.govashpublications.org

| ADC Target | Cell Line | Cancer Type | Linker Type | EC50 (nmol/L) |

|---|---|---|---|---|

| TROP2 | BxPC-3 | Pancreatic | Non-cleavable C6 | ~0.1 |

| TROP2 | Capan-1 | Pancreatic | Non-cleavable C6 | ~0.1 |

| TROP2 | Capan-2 | Pancreatic | Non-cleavable C6 | ~0.1 |

| BCMA | NCI-H929 | Multiple Myeloma | Maleimide (B117702) | Picomolar range |

| BCMA | MM.1S Luc | Multiple Myeloma | Maleimide | Picomolar range |

Evaluation of Bystander Effect Mechanisms

The bystander effect is a phenomenon where an ADC, after internalizing into a target cancer cell and releasing its payload, can also kill neighboring antigen-negative cancer cells. biochempeg.com This effect is largely dependent on the ability of the released payload to permeate the cell membrane and diffuse into adjacent cells. For a significant bystander effect to occur, the payload is generally required to be small, uncharged, and hydrophobic. nih.gov

Alpha-Amanitin, the cytotoxic payload in this compound, is a hydrophilic molecule. bioworld.comnih.gov Furthermore, when conjugated via a non-cleavable linker like Mal-C6, its release upon lysosomal degradation of the antibody results in an amino acid-linker-payload complex. creative-biolabs.com This complex is even less likely to be membrane-permeable. Consequently, ADCs utilizing this compound are not expected to exhibit a significant bystander effect. creative-biolabs.comaxispharm.com While this may limit their efficacy in tumors with highly heterogeneous antigen expression, it can also be a favorable characteristic, as it minimizes the potential for toxicity to nearby healthy tissues. nih.gov The cytotoxic activity is therefore primarily confined to the antigen-expressing cells that have internalized the ADC.

Dose-Response Characterization in Various Cellular Models

Dose-response studies are critical for quantifying the potency of this compound conjugates. These studies typically involve exposing cancer cell lines to a range of ADC concentrations to determine the concentration that inhibits cell viability by 50% (IC50) or elicits 50% of the maximal response (EC50).

Preclinical data for amanitin-based ADCs consistently show a clear dose-dependent cytotoxic effect. For instance, the anti-TROP2 ADC with a non-cleavable C6 linker demonstrated EC50 values of approximately 0.1 nmol/L in TROP2-positive pancreatic cancer cell lines. nih.gov Another study with HDP-101, an anti-BCMA amanitin ADC, reported cytotoxic effects at pico- to nanomolar concentrations in various multiple myeloma cell lines. asco.org The steepness of the dose-response curves in these studies indicates a potent and specific anti-tumor activity.

| ADC | Target Antigen | Cancer Type | Cell Line | Potency (IC50/EC50) |

|---|---|---|---|---|

| Anti-TROP2-Amanitin ADC | TROP2 | Pancreatic Cancer | BxPC-3 | ~0.1 nmol/L (EC50) |

| Anti-TROP2-Amanitin ADC | TROP2 | Pancreatic Cancer | Capan-1 | ~0.1 nmol/L (EC50) |

| Anti-TROP2-Amanitin ADC | TROP2 | Pancreatic Cancer | Capan-2 | ~0.1 nmol/L (EC50) |

| HDP-101 | BCMA | Multiple Myeloma | NCI-H929 | Picomolar range |

| HDP-101 | BCMA | Multiple Myeloma | MM.1S Luc | Picomolar range |

Synergistic Effects with Other Therapeutic Modalities

The therapeutic potential of α-amanitin-based conjugates can be enhanced through combination with other cytotoxic agents, a strategy designed to achieve synergistic antitumor effects and potentially overcome drug resistance. mdpi.comexplorationpub.com One approach involves creating "dual-warhead" or "dual-drug" conjugates, where α-amanitin is paired with another cytotoxic payload on the same targeting molecule. scitepress.netnih.gov This allows for the simultaneous delivery of two agents with distinct mechanisms of action to the cancer cell. nih.gov

A notable example is a conjugate combining α-amanitin with monomethyl auristatin E (MMAE). mdpi.com While α-amanitin inhibits DNA transcription by binding to RNA polymerase II, MMAE disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. scitepress.net The resulting dual-drug conjugate was found to have a greater cytotoxic effect than conjugates carrying only a single drug. mdpi.comscitepress.net In preclinical studies involving an FGFR1-positive lung cancer cell line (NCI-H446), single-drug conjugates with either MMAE or α-amanitin alone showed no significant impact on cell viability. mdpi.com However, the dual-warhead conjugate efficiently killed these cancer cells, demonstrating a clear synergistic effect where the combined action of the two drugs is required to induce cytotoxicity. mdpi.com This approach aims to prevent the development of resistance that can occur with single-agent therapies by targeting multiple, independent cellular pathways simultaneously. mdpi.comexplorationpub.com

Mechanisms of Action in Solid Tumor and Hematological Malignancy Models

The fundamental mechanism of action for this compound conjugates is consistent across both solid tumors and hematological malignancies and is driven by the potent activity of the α-amanitin payload. scitepress.netnih.gov

Upon binding of the conjugate to a target antigen on the cancer cell surface, the complex is internalized, typically via endocytosis. scitepress.net Inside the cell, the α-amanitin is released from the antibody and linker. The free toxin then translocates to the nucleus, where it binds with high affinity to RNA polymerase II, a crucial enzyme responsible for transcribing DNA into messenger RNA (mRNA). scitepress.netadcreview.com This binding event inhibits the translocation of the polymerase along the DNA template, effectively halting transcription. adcreview.com

The resulting transcriptional arrest leads to a rapid depletion of essential proteins with short half-lives, many of which are critical for cell survival and proliferation. scitepress.net This disruption of protein synthesis induces profound cellular stress, which can trigger several downstream cell death pathways. scitepress.netresearchgate.net In both solid and hematological cancer cells, this process culminates in apoptosis, or programmed cell death. scitepress.netnih.gov Studies in hematopoietic cell lines have specifically shown that α-amanitin induces apoptosis through a caspase-dependent mechanism, evidenced by a significant increase in caspase-3/7 activity. nih.gov Additionally, there is evidence to suggest that α-amanitin can induce oxidative stress, which may also contribute to its cytotoxicity. researchgate.net

Because this mechanism targets a fundamental process essential for all eukaryotic cells, it is effective in a broad range of cancer types and is not dependent on the cell's division rate. adcreview.com

Cellular Proliferation Inhibition Dynamics

The primary mechanism by which α-amanitin-based conjugates exert their anti-tumor effect is through the potent suppression of cellular proliferation. By binding to RNAP II, α-amanitin effectively halts the transcription process, preventing the synthesis of proteins essential for cell growth and division. wikipedia.orgnih.gov This action is effective not only in rapidly dividing cells but also in slowly growing tumor cells, which is a notable advantage over other toxins that target mitosis. researchgate.netmdpi.com

The anti-proliferative activity of α-amanitin conjugates has been demonstrated across various human cancer cell lines. For instance, an α-amanitin conjugate targeting the Epithelial Cell Adhesion Molecule (EpCAM), which is frequently overexpressed on carcinoma cells, showed significant reduction in cell proliferation. nih.gov The half-maximal inhibitory concentrations (IC50) for this conjugate were in the picomolar to nanomolar range, underscoring the high potency of the amanitin payload. nih.gov Studies on prostate cancer models using an anti-prostate-specific membrane antigen (PSMA) antibody conjugated to α-amanitin also confirmed potent anti-tumoral activity in cell viability assays. researchgate.net

| Cancer Cell Line | Target Antigen | α-Amanitin Conjugate | IC50 (M) |

|---|---|---|---|

| BxPc-3 (Pancreatic) | EpCAM | chiHEA125-Ama | 5.4 x 10⁻¹² |

| Capan-1 (Pancreatic) | EpCAM | chiHEA125-Ama | 1.1 x 10⁻¹¹ |

| Colo205 (Colorectal) | EpCAM | chiHEA125-Ama | 2.5 x 10⁻¹⁰ |

| MCF-7 (Breast) | EpCAM | chiHEA125-Ama | 3.5 x 10⁻¹¹ |

| OZ (Bile Duct) | EpCAM | chiHEA125-Ama | 2.1 x 10⁻¹¹ |

This table presents the half-maximal inhibitory concentration (IC50) values of an anti-EpCAM α-amanitin conjugate (chiHEA125-Ama) on various human cancer cell lines, demonstrating its potent anti-proliferative effects. nih.gov

Apoptosis Induction in Tumor Microenvironment

Beyond inhibiting proliferation, α-amanitin conjugates are potent inducers of programmed cell death, or apoptosis. ovid.comnih.gov The disruption of transcription and subsequent halt in protein synthesis triggers cellular stress pathways that converge on the apoptotic machinery. uef.fi This process is a key contributor to the reduction in tumor volume observed in preclinical models. oup.comresearchgate.net

The induction of apoptosis by α-amanitin has been characterized by several molecular and cellular changes. Studies have shown that treatment with α-amanitin leads to an increase in both early and late-stage apoptotic cells in a time- and concentration-dependent manner. A central feature of this process is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, α-amanitin exposure has been shown to increase the activity of caspase-3 and caspase-7, leading to the cleavage of key cellular substrates and the dismantling of the cell. Furthermore, changes in the expression of apoptosis-regulating proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, have been observed.

| Apoptotic Marker | Effect of α-Amanitin Treatment | Significance |

|---|---|---|

| Annexin V Staining | Increased | Indicates early-stage apoptosis (exposure of phosphatidylserine). |

| Caspase-3/7 Activity | Increased | Activation of executioner caspases central to the apoptotic pathway. |

| Bax/Bcl-2 Ratio | Increased | Shift in balance towards pro-apoptotic signaling. |

| Cleaved Caspase-3 | Increased | Direct evidence of caspase activation and execution of apoptosis. |

This table summarizes key molecular markers that indicate the induction of apoptosis in tumor cells following treatment with α-amanitin conjugates.

Anti-Angiogenic Effects in Tumor Models

The role of α-amanitin conjugates in modulating tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients—has also been a subject of investigation. Pathological angiogenesis is a critical process for tumor growth and metastasis, making it an important target in cancer therapy.

However, the direct anti-angiogenic effects of α-amanitin conjugates are not yet fully established. In a preclinical study using a mouse xenograft model of human pancreatic cancer, the anti-tumor effects of an anti-EpCAM α-amanitin conjugate (chiHEA125-Ama) were evaluated. oup.comovid.com While the conjugate demonstrated strong inhibition of tumor growth, investigations into its effect on blood vessel density were also conducted. oup.comovid.com Using immunohistochemical staining for the endothelial cell marker CD31, the study found no significant difference in the density of CD31-positive blood vessels between tumors treated with the α-amanitin conjugate and control tumors treated with the unconjugated antibody. oup.com This finding suggests that in this particular tumor model, the potent anti-tumor activity of the chiHEA125-Ama conjugate was primarily due to its direct cytotoxic effects on cancer cells rather than an inhibition of tumor angiogenesis. oup.comovid.com Further research is required to determine if this holds true for other α-amanitin conjugates and in different tumor models.

Resistance Mechanisms and Strategies to Overcome Them in Mal C6 Alpha Amanitin Therapies

Mechanisms of Intrinsic Resistance to Amanitin-Based Payloads

Intrinsic resistance refers to the inherent ability of cancer cells to withstand the cytotoxic effects of the α-amanitin payload, even upon successful delivery. This form of resistance is primarily linked to the molecular target of amanitin and the cell's ability to manage the resulting stress.

Alterations in RNA Polymerase II Structure or Function

The primary target of α-amanitin is the RPB1 subunit of RNA Polymerase II (RNAPII), a crucial enzyme for transcribing messenger RNA. oup.comresearchgate.net Alterations in the gene encoding this subunit can significantly reduce the binding affinity of α-amanitin, thereby conferring resistance.

Research has identified specific mutations that lead to high levels of resistance. For instance, a single amino acid substitution, such as an asparagine-to-aspartate change at position 793 of the RPB1 protein, can render the polymerase up to 500 times more resistant to α-amanitin's inhibitory effects. nih.gov Studies in various organisms have consistently shown that mutations conferring amanitin resistance are located in the largest subunit of RNAPII. nih.govresearchgate.net Cells with a mutated, resistant form of RNAPII can continue transcription and protein synthesis, even in the presence of the toxin, making them intrinsically resistant to amanitin-based payloads. oup.com

Table 1: Documented RNA Polymerase II Alterations Conferring α-Amanitin Resistance

| Organism/Cell Line | Mutation Detail | Level of Resistance | Reference |

|---|---|---|---|

| Mouse BALB/c 3T3 | Asparagine-to-aspartate substitution at amino acid 793 in RPB1 | 500-fold increase | nih.gov |

Upregulation of DNA Repair Pathways

While α-amanitin's primary action is to halt transcription, this arrest can trigger cellular stress responses, including those involving DNA repair pathways. wikipedia.orgscitepress.net The stalling of RNAPII at a DNA lesion is a signal for transcription-coupled repair (TCR), a pathway that removes DNA damage from actively transcribed genes. nih.gov

The cellular machinery may recognize RNAPII arrested by α-amanitin in a manner similar to how it recognizes an enzyme stalled by a DNA lesion. This can lead to the ubiquitination and subsequent degradation of the RPB1 subunit, a process that is linked to DNA repair mechanisms. oup.comnih.gov While not a direct detoxification of amanitin, an enhanced capacity to manage transcription arrest and repair any associated DNA damage could contribute to a cell's tolerance to the downstream effects of RNAPII inhibition, representing a form of intrinsic resistance. researchgate.net

Mechanisms of Acquired Resistance to Mal-C6-alpha-Amanitin Conjugates

Acquired resistance develops in response to prolonged exposure to an ADC. nih.gov It involves adaptive changes that prevent the ADC from reaching its target or nullify its cytotoxic effect. These mechanisms are often related to the antibody or linker components of the conjugate, rather than the payload itself. nih.gov

Target Antigen Downregulation or Mutation

A primary mechanism of acquired resistance to ADCs is the loss or reduction of the target antigen on the cancer cell surface. youtube.comfrontiersin.org Since the ADC relies on binding to a specific antigen to deliver its payload, a decrease in antigen expression reduces the amount of ADC that can bind to and enter the cell. aacrjournals.org

Studies on various ADCs have demonstrated that chronic exposure can lead to a significant decrease in target antigen levels at both the protein and RNA levels, suggesting a transcriptional mechanism of downregulation. aacrjournals.orgjci.org This reduction in surface antigen density directly correlates with the magnitude of acquired resistance, as it limits the internalization of the this compound conjugate and subsequent delivery of the α-amanitin payload to the cell's interior. aacrjournals.orgjci.org

Impaired Conjugate Internalization or Trafficking

For the α-amanitin payload to be effective, the entire ADC-antigen complex must be efficiently internalized by the cell and trafficked to the correct intracellular compartment, typically the lysosome, where the payload is released. researchgate.netnih.govdovepress.com Resistance can emerge from disruptions in these endocytic and trafficking pathways. nih.gov

The process of internalization can occur through several mechanisms, including clathrin-mediated endocytosis. dovepress.comresearchgate.net Alterations in the proteins involved in forming transport vesicles or in the biogenesis of endosomes and lysosomes can impair the uptake and processing of the ADC. aacrjournals.org Furthermore, some cancer cells can develop mechanisms to recycle the ADC-receptor complex back to the cell surface before the payload can be released, effectively ejecting the therapeutic agent and preventing it from reaching the RNAPII in the nucleus. researchgate.netnih.gov

Table 2: Mechanisms of Impaired ADC Processing

| Resistance Mechanism | Cellular Consequence | Reference |

|---|---|---|

| Altered Endocytic Machinery | Reduced uptake of the ADC from the cell surface. | aacrjournals.orgnih.gov |

| Dysfunctional Lysosomes | Inefficient cleavage of the linker and release of the α-amanitin payload. | researchgate.netdovepress.com |

Efflux Pump Overexpression and Enhanced Drug Export

A well-established mechanism of drug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove cytotoxic agents from the cell. nih.govresearchgate.netyoutube.com This action lowers the intracellular concentration of the drug, reducing its efficacy. researchgate.net

However, the relevance of this mechanism to α-amanitin-based payloads is a subject of ongoing investigation. The hydrophilic nature of α-amanitin makes it a poor substrate for many common multidrug resistance transporters, which typically export hydrophobic compounds. aacrjournals.orgmdpi.comresearchgate.net This characteristic suggests that α-amanitin-based ADCs might be less susceptible to resistance mediated by efflux pumps compared to ADCs with hydrophobic payloads. mdpi.com Nonetheless, the potential for specific transporters to recognize and export α-amanitin or its metabolites cannot be entirely ruled out as a possible, albeit less common, mechanism of acquired resistance.

Upregulation of Anti-Apoptotic Pathways

A primary mechanism by which cancer cells can evade the cytotoxic effects of this compound involves the upregulation of anti-apoptotic pathways. Alpha-amanitin (B190558), the payload of this ADC, ultimately triggers programmed cell death, or apoptosis, by inhibiting transcription and inducing cellular stress. scitepress.netnih.gov However, cancer cells can counteract this by overexpressing anti-apoptotic proteins, thereby raising the threshold for initiating cell death.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. Within this family, proteins like Bcl-2 and Bcl-xL act as inhibitors of apoptosis, sequestering pro-apoptotic proteins and preventing the activation of the caspase cascade that executes cell death. scitepress.net Research has indicated that the induction of p53 by alpha-amanitin can lead to the formation of complexes with these anti-apoptotic proteins, thereby triggering apoptosis. scitepress.net Consequently, an increase in the expression of Bcl-2 and Bcl-xL can effectively neutralize the pro-apoptotic signals generated by this compound, allowing cancer cells to survive despite the presence of the toxin.

Strategies to Circumvent Resistance

To address the challenge of resistance, researchers are actively pursuing a multifaceted approach, focusing on combinatorial therapies, innovative linker technologies, advanced antibody formats, and novel payload derivatives.

Combinatorial Therapeutic Approaches

A promising strategy to overcome resistance is the use of this compound in combination with other therapeutic agents. By targeting multiple, independent cellular pathways simultaneously, combination therapies can create a synergistic effect that is more potent than the sum of the individual treatments and can pre-emptively counter the development of resistance. nih.gov

| Combination Strategy | Rationale | Potential Effect |

| This compound + Bcl-2 Inhibitor | Counteracts the upregulation of anti-apoptotic proteins. | Restores sensitivity to amanitin-induced apoptosis. |

| Sequential Dosing: this compound + Cisplatin | Targets both rapidly dividing and drug-tolerant cancer cells. | Enhanced tumor cell killing and delayed relapse. |

| Dual-Payload ADCs (e.g., alpha-amanitin + MMAE) | Simultaneously targets multiple, independent cellular pathways. | Synergistic cytotoxicity and reduced likelihood of resistance. |

Development of Novel Linker Chemistries

The linker that connects the antibody to the alpha-amanitin payload is a critical component of the ADC that significantly influences its stability, efficacy, and ability to overcome resistance. nih.gov The design of the linker dictates how and when the cytotoxic payload is released. Novel linker technologies are being developed to optimize payload delivery and enhance the therapeutic window.

The choice between cleavable and non-cleavable linkers is a key consideration. nih.gov Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes. nih.gov In contrast, non-cleavable linkers remain attached to the amino acid residue of the antibody after internalization and degradation, releasing the payload in a modified form. heidelberg-pharma.com

Recent studies have explored both cleavable (e.g., valine-alanine) and non-cleavable (e.g., C6) linkers for amanitin-based ADCs. nih.gov While cleavable linkers can offer more efficient payload release within the target cell, non-cleavable linkers may provide greater stability in circulation, potentially reducing off-target toxicity. nih.govheidelberg-pharma.com The development of novel linkers with improved stability and optimized cleavage kinetics is an active area of research aimed at enhancing the efficacy of amanitin-based ADCs in resistant tumors. ararisbiotech.com

| Linker Type | Release Mechanism | Advantage in Overcoming Resistance |

| Cleavable (e.g., Valine-Alanine) | Enzymatic cleavage within the tumor cell. | Efficient and rapid release of the active payload at the target site. |

| Non-cleavable (e.g., C6-linker) | Proteolytic degradation of the antibody-linker conjugate. | Increased stability in circulation, potentially reducing systemic toxicity and allowing for higher doses. |

| Novel Linker Technologies | Tailored cleavage mechanisms and improved stability. | Enhanced therapeutic index and efficacy against resistant cell populations. |

Bispecific Antibody Conjugates for Enhanced Targeting

Tumor heterogeneity, where cancer cells within the same tumor express different surface antigens, can be a significant mechanism of resistance to targeted therapies like ADCs. asco.org Bispecific antibodies, which can simultaneously bind to two different antigens, offer a powerful strategy to overcome this challenge. asco.org By targeting two distinct cell surface proteins, bispecific ADCs can increase the percentage of cancer cells that are targeted within a heterogeneous tumor population.

For example, a bispecific ADC targeting both HER2 and Trop-2 has been explored. asco.orgchempartner.com This approach has the potential to be effective in tumors with varying levels of HER2 and Trop-2 expression, thereby broadening the patient population that could benefit and reducing the likelihood of resistance due to the downregulation of a single antigen. This enhanced targeting can lead to more efficient internalization of the ADC and a more potent anti-tumor effect. chempartner.com

Alternative Payload Derivatives for Overcoming Resistance

The development of novel analogs and derivatives of alpha-amanitin is another crucial strategy to combat resistance. By modifying the chemical structure of the amanitin payload, researchers aim to create new molecules with improved properties, such as increased potency, altered mechanisms of resistance evasion, and a better therapeutic index. sciforum.nethealthresearchbc.ca

Structure-activity relationship (SAR) studies are instrumental in this process, helping to identify which parts of the amanitin molecule are essential for its activity and which can be modified to enhance its therapeutic properties. nih.gov For example, researchers have synthesized and evaluated various amanitin analogs with modifications at different positions of the molecule to explore their impact on toxicity and efficacy. sciforum.netsciforum.net The goal is to develop next-generation amanitin payloads that can effectively kill cancer cells that have developed resistance to the original this compound. This includes creating derivatives that may not be recognized by the same efflux pumps or that can overcome alterations in the target protein, RNA polymerase II. researchgate.netnih.gov

Analytical and Bioanalytical Methodologies for Mal C6 Alpha Amanitin Conjugates

Quantification of Conjugated and Free Mal-C6-alpha-Amanitin in Biological Matrices

Accurate quantification of the ADC, the total antibody, and the unconjugated (free) payload in biological samples is fundamental to understanding the pharmacokinetic profile of these complex molecules. A combination of ligand-binding assays and liquid chromatography-mass spectrometry is typically employed to measure these different species.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the bioanalysis of ADCs due to its high specificity, accuracy, and wide dynamic detection range. It is particularly effective for quantifying the free payload and for determining the drug-to-antibody ratio (DAR).

For the quantification of free α-amanitin and its metabolites in biological matrices like plasma or tissue homogenates, a sensitive LC-MS/MS method is typically developed. This involves sample preparation to remove proteins, often through precipitation with an organic solvent like acetonitrile (B52724), followed by chromatographic separation and mass spectrometric detection. The use of stable isotope-labeled internal standards, such as ¹⁵N₁₀-α-amanitin, can improve the accuracy and precision of quantification.

Native LC-MS analysis can be used to determine the DAR of the intact ADC. Prior to analysis, the ADC may be deglycosylated to simplify the mass spectrum.

Table 1: Illustrative LC-MS/MS Parameters for Free α-Amanitin Quantification in Plasma

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | Precursor Ion (m/z) -> Product Ion (m/z) |

| Example (α-amanitin) | 919.4 -> 888.4 [M+H-H₂O]⁺ |

| Internal Standard | ¹⁵N₁₀-α-amanitin |

| Performance | |

| LLOQ | ~1 ng/mL |

This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and assay requirements.

Immunoassays for Conjugate Detection

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of ADCs in biological samples due to their high sensitivity. Different ELISA formats can be employed to measure total antibody (conjugated and unconjugated) or only the conjugated antibody (the intact ADC).

A sandwich ELISA is often used to quantify the concentration of the intact amanitin-based ADC in biological fluids like serum. In this format, one antibody captures the ADC, and a second, enzyme-labeled antibody detects it. For instance, a plate can be coated with an anti-α-amanitin antibody to capture the ADC, and a detection antibody targeting the monoclonal antibody portion of the conjugate is then used. This format ensures that only the intact, conjugated ADC is measured.

A competitive ELISA can be employed to measure the concentration of free, unconjugated α-amanitin. This assay involves competition between the free toxin in the sample and a labeled α-amanitin conjugate for binding to a limited number of anti-α-amanitin antibody-coated wells.

Table 2: Example of a Sandwich ELISA for Intact Amanitin ADC Quantification

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Coating | Anti-α-amanitin antibody (~6.7 µg/mL) in PBS, overnight at 4°C. | Captures the ADC via the amanitin payload. |

| 2. Blocking | 3% BSA in PBS, 1 hour at 37°C. | Prevents non-specific binding. |

| 3. Sample Incubation | Diluted serum samples and standards, 1 hour at 37°C. | Binds the ADC to the capture antibody. |

| 4. Detection | HRP-conjugated anti-human IgG antibody, 1 hour at 37°C. | Binds to the antibody portion of the captured ADC. |

| 5. Substrate | TMB substrate, incubated for ~20 minutes. | Generates a colorimetric signal. |

| 6. Stop Reaction | 1 M H₂SO₄. | Stops the enzymatic reaction. |

This table outlines a general procedure. Specific reagents, concentrations, and incubation times may require optimization.

Characterization of Conjugate Heterogeneity and Stability

The conjugation process of this compound to an antibody results in a heterogeneous mixture of species with different numbers of drug molecules attached. It is critical to characterize this heterogeneity, as well as the stability of the conjugate, to ensure a consistent product with predictable efficacy.

Size Exclusion Chromatography (SEC) for Aggregate Detection

Size exclusion chromatography (SEC) is the primary method for quantifying aggregates and fragments in biotherapeutic products, including ADCs. The presence of aggregates is a critical quality attribute as it can impact product safety and efficacy. The conjugation of the hydrophobic this compound payload can increase the propensity for aggregation compared to the naked monoclonal antibody.

SEC separates molecules based on their hydrodynamic size. The analysis is typically performed using a mobile phase designed to minimize non-specific interactions between the ADC and the stationary phase. For ADCs, which are more hydrophobic than their parent antibodies, the addition of organic solvents like acetonitrile to the mobile phase can help to suppress these secondary interactions and improve peak shape.

Table 3: Typical SEC-HPLC Conditions for ADC Aggregate Analysis

| Parameter | Condition |

|---|---|

| Column | e.g., Tosoh TSKgel UP-SW3000 |

| Mobile Phase | Phosphate buffer with a salt (e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.2) |

| Organic Modifier | 5-15% Acetonitrile (to reduce hydrophobic interactions) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Temperature | Ambient (e.g., 25°C) |

| Detection | UV at 280 nm |

| Typical Results | |

| Main Peak | Monomer |

| Pre-peaks | High Molecular Weight Species (Aggregates) |

This table provides an example of typical SEC conditions. The optimal mobile phase composition, especially the organic modifier content, needs to be determined for each specific ADC.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Hydrophobic interaction chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species for cysteine-linked ADCs. The principle of HIC is based on the separation of molecules according to their surface hydrophobicity. Since the this compound payload is hydrophobic, ADC species with a higher number of conjugated toxins will be more hydrophobic and will therefore bind more strongly to the HIC stationary phase.

In a typical HIC separation, the ADC is loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the different species, with the unconjugated antibody (least hydrophobic) eluting first, followed by species with increasing DAR values (DAR2, DAR4, etc.). The weighted average DAR can be calculated from the relative peak areas of the different species.

Table 4: Representative HIC Method for DAR Analysis of a Cysteine-Linked Amanitin ADC

| Parameter | Condition |

|---|---|

| Column | e.g., TSKgel Butyl-NPR |

| Mobile Phase A | High Salt (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0) |

| Mobile Phase B | Low Salt (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol) |

| Gradient | Linear gradient from 100% A to 100% B over 20-30 minutes |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 280 nm |

| Elution Order | |

| First Peak | Unconjugated Antibody (DAR 0) |

This table illustrates a typical HIC method. The choice of column, salt, and gradient profile are critical parameters that need to be optimized for each specific ADC.

Differential Scanning Fluorimetry (DSF) for Thermal Stability

Differential scanning fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of proteins and ADCs. The technique measures the temperature-induced unfolding of a protein by monitoring the fluorescence of an environmentally sensitive dye that binds to exposed hydrophobic regions as the protein denatures. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key indicator of its thermal stability.

Table 5: Illustrative DSF Data for an Amanitin ADC

| Sample | Onset of Unfolding (Tₒ) | Melting Temperature (Tₘ) |

|---|---|---|

| Unconjugated Monoclonal Antibody | ~65 °C | ~71 °C |

This is a hypothetical data table to illustrate the expected trend. Actual Tm values will depend on the specific antibody, the buffer conditions, and the DAR. A decrease in Tm upon conjugation is often observed but is not universal.

In Vitro Drug Release and Stability Assays

The stability of an ADC in circulation and the controlled release of its cytotoxic payload within target cells are paramount for its therapeutic efficacy and safety. In vitro assays are fundamental in assessing these characteristics.

The stability of ADCs in plasma is a critical parameter, as premature release of the cytotoxic payload can lead to systemic toxicity. Assays are designed to evaluate the integrity of the conjugate, particularly the linker, in a biological matrix. While specific data for this compound conjugates is proprietary, the stability of the α-amanitin payload itself has been studied.

Research has shown that α-amanitin is stable in rat plasma under various conditions, including short-term, long-term, and multiple freeze-thaw cycles. The general methodology involves incubating the test compound in plasma at 37°C, with aliquots taken at various time points (e.g., 0, 20, 60, 120 minutes). The concentration of the remaining compound is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS) to determine its half-life. For ADCs, this analysis is more complex, often employing techniques like immunocapture LC-MS to measure the deconjugation or inactivation of the payload while attached to the antibody.

| Condition | Concentration Level | Accuracy (%) | Precision (CV%) |

|---|---|---|---|

| Short-Term (Room Temp, 2h) | Low QC | 101.3 | 4.5 |

| High QC | 98.7 | 3.1 | |

| Freeze-Thaw (3 cycles) | Low QC | 95.6 | 6.2 |

| High QC | 97.1 | 5.5 | |

| Long-Term (-80°C, 30 days) | Low QC | 93.4 | 7.8 |

| High QC | 95.2 | 6.9 |

For ADCs to be effective, the cytotoxic payload must be efficiently released from the antibody following internalization into the target cancer cell's lysosome. The Mal-C6 linker is part of a broader category of linkers that can be either non-cleavable or part of a cleavable system. Cleavable linkers are designed to be selectively processed by lysosomal enzymes, such as cathepsins, which are abundant in the lysosomal compartment.

Studies on amanitin-based ADCs have demonstrated this principle. For instance, an anti-PSMA ADC with a protease-cleavable moiety was incubated with the lysosomal protease Cathepsin B. The release of the amanitin payload was observed over several hours, confirming the linker's susceptibility to enzymatic cleavage. This type of assay is crucial for verifying the intended intracellular drug-release mechanism. The cyclopeptide structure of α-amanitin itself is highly stable and resistant to degradation by common proteolytic enzymes, ensuring the released payload remains intact and active.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Conjugates

Preclinical animal models are indispensable for understanding how an ADC behaves in a biological system and for predicting its clinical performance.